molecular formula C7H12N2O5S B2770773 ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate CAS No. 1785814-81-4

ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate

Cat. No.: B2770773
CAS No.: 1785814-81-4
M. Wt: 236.24
InChI Key: CZIZAVVRKXTILE-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and an aminosulfonyl group attached to an acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate typically involves the Michael addition reaction. This reaction is performed between ethyl acrylate and a suitable amine, such as a primary or secondary amine, in the presence of a catalyst. Acidic alumina is often used as a heterogeneous catalyst under solvent-free conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The aminosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as amines or thiols. This reaction forms covalent bonds with target molecules, potentially altering their function or activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .

Comparison with Similar Compounds

Ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate can be compared with other similar compounds, such as:

These compounds share some reactivity patterns but differ in their specific applications and properties, highlighting the unique features of this compound.

Properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-[(E)-sulfamoyliminomethyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5S/c1-3-14-7(11)6(5(2)10)4-9-15(8,12)13/h4,10H,3H2,1-2H3,(H2,8,12,13)/b6-5-,9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMGBHDCJMYFJ-CXBDEZGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C=N/S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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